molecular formula C18H16BrNO4 B2999382 (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-bromo-2-ethoxyphenyl)acrylamide CAS No. 685850-37-7

(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-bromo-2-ethoxyphenyl)acrylamide

Cat. No. B2999382
CAS RN: 685850-37-7
M. Wt: 390.233
InChI Key: LLKIZGBCWPSDQG-FPYGCLRLSA-N
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Description

(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-bromo-2-ethoxyphenyl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BDDA-EPA and is synthesized using a specific method, as discussed below.

Scientific Research Applications

Polymerization and Material Science

Controlled Radical Polymerization : The controlled radical polymerization of acrylamide derivatives has been investigated for its potential to produce polymers with precise molecular weights and structures. Such polymers find applications in drug delivery systems, tissue engineering, and as materials with specific optical or electrical properties. For example, homopolymers of monosubstituted acrylamide containing amino acid moieties have been synthesized using reversible addition−fragmentation chain transfer (RAFT) polymerization, demonstrating the controlled character of the polymerization and potential for creating polymers with narrow polydispersity, controlled molecular weight, and enhanced isotacticity (Mori, Sutoh, & Endo, 2005).

Polymer-Bound Thiol Groups : The synthesis and application of polymers with pendant thiol groups have been researched. Such polymers can react with acrylamide derivatives to form graft copolymers, which could be useful in creating materials with specific functional properties, including biomedical applications (Cesana, Kurek, Baur, Auernheimer, & Nuyken, 2007).

Chemical Synthesis and Reactions

O,N and N,N Double Rearrangement : The condensation and rearrangement reactions involving acrylamide derivatives have been studied, revealing potential pathways for synthesizing novel compounds with specific structural motifs. Such reactions could be utilized in the synthesis of pharmaceuticals, agrochemicals, and other functional molecules (Yokoyama, Hatanaka, & Sakamoto, 1985).

Photochemical and Thermal Addition Reactions : Investigations into the photochemical and thermal reactions of acrylamide derivatives with alcohols have been conducted. These studies provide insights into the stereochemical outcomes of such reactions, which are crucial for designing compounds with desired optical activities or for synthesizing complex organic molecules (Somei, Kitamura, Fujii, Hashiba, Kawai, & Kaneko, 1977).

Biological Applications

Antiprotozoal Activity : Acrylamide derivatives have been evaluated for their antiprotozoal activity, demonstrating the potential for developing new treatments against parasitic infections. The molecular hybridization and synthesis of (E)-cinnamic N-acylhydrazone derivatives, including structures related to (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-bromo-2-ethoxyphenyl)acrylamide, have shown promising results against Leishmania donovani and Trypanosoma brucei rhodesiense, indicating the potential for these compounds in antiprotozoal drug development (Carvalho, Kaiser, Brun, Da Silva, & Fraga, 2014).

properties

IUPAC Name

(E)-N-(1,3-benzodioxol-5-yl)-3-(5-bromo-2-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO4/c1-2-22-15-6-4-13(19)9-12(15)3-8-18(21)20-14-5-7-16-17(10-14)24-11-23-16/h3-10H,2,11H2,1H3,(H,20,21)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKIZGBCWPSDQG-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=CC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-bromo-2-ethoxyphenyl)acrylamide

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